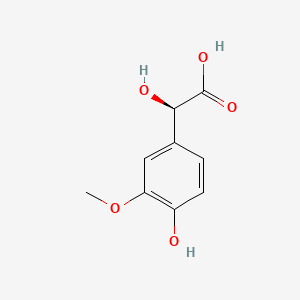
(1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide is a unique organophosphorus compound It features a phosphole ring, which is a five-membered ring containing phosphorus, and is substituted with a phenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted phosphine with an appropriate dienophile under thermal or catalytic conditions to form the phosphole ring. The oxidation of the resulting phosphole can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial to minimize by-products and maximize the yield of the desired compound.
化学反応の分析
Types of Reactions
(1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the phosphole oxide back to the corresponding phosphine.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphonic acids, and substituted phospholes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, (1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide is used as a building block for the synthesis of more complex organophosphorus compounds. It serves as a precursor for the preparation of ligands in coordination chemistry and catalysis.
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry
In industry, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties and reactivity.
作用機序
The mechanism of action of (1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, which can then participate in various catalytic processes. The phosphole ring structure also allows for unique electronic interactions, making it a valuable component in materials science.
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-4,5-dihydro-1H-phosphole: Lacks the oxide group, resulting in different reactivity and applications.
1-Phenyl-4,5-dihydro-1H-phosphole 1-oxide: Similar structure but without the methyl group, leading to variations in chemical behavior.
1-Phenyl-3-methyl-1H-phosphole 1-oxide: Different ring structure, affecting its chemical properties and uses.
Uniqueness
(1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide is unique due to its specific substitution pattern and the presence of the phosphole oxide group. This combination imparts distinct electronic and steric properties, making it valuable for specialized applications in synthesis, catalysis, and materials science.
特性
IUPAC Name |
(1S)-4-methyl-1-phenyl-2,3-dihydro-1λ5-phosphole 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKWWHFRGALXLE-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CP(=O)(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[P@@](=O)(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2S)-1-phosphonopropan-2-yl]phosphonic acid](/img/structure/B8253474.png)
![4-[(3S)-dodecan-3-yl]benzenesulfonic acid](/img/structure/B8253482.png)
![[(3S)-3-hydroxy-2,2,4-trimethylpentyl] 2-methylpropanoate](/img/structure/B8253486.png)
![[(2S)-2-ethylhexyl] 2-methylprop-2-enoate](/img/structure/B8253493.png)


![[(2S)-1,4,7,10-tetraoxacyclododec-2-yl]methanol](/img/structure/B8253519.png)







